2,2-Diethyl-1,3-dioxolane
Overview
Description
2,2-Diethyl-1,3-dioxolane is an organic compound with the molecular formula C7H14O2. It is a cyclic acetal, specifically a dioxolane, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride. The reaction typically involves refluxing the reactants in toluene with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. For instance, activated carbon derived from corncob has been used as a catalyst for the production of related dioxolanes .
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the parent diol and carbonyl compound.
Substitution: It can participate in nucleophilic substitution reactions, where the acetal group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products: The major products formed from these reactions include aldehydes, ketones, and various substituted dioxolanes .
Scientific Research Applications
2,2-Diethyl-1,3-dioxolane has a wide range of applications in scientific research:
Biology: It serves as a solvent and reagent in biochemical assays and reactions.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2,2-Diethyl-1,3-dioxolane exerts its effects is primarily through its role as a protecting group. It forms stable acetals with carbonyl compounds, preventing them from undergoing unwanted reactions during synthetic processes. The stability of the acetal group is due to the resonance stabilization and the ring strain in the five-membered dioxolane ring .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Dioxane: A six-membered ring analog with similar applications but different stability and reactivity profiles.
Ethylene carbonate: Another cyclic acetal used in similar applications but with different physical properties.
Uniqueness: 2,2-Diethyl-1,3-dioxolane is unique due to its specific balance of stability and reactivity, making it particularly useful in synthetic organic chemistry. Its ethyl groups provide slightly different steric and electronic properties compared to its methyl analogs, influencing its behavior in chemical reactions .
Biological Activity
2,2-Diethyl-1,3-dioxolane is a cyclic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dioxolanes, which are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a dioxolane ring with two ethyl groups attached to the carbon atoms at positions 2 and 2. This structural configuration contributes to its unique chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of diols with aldehydes or ketones under acidic conditions. Various methods have been explored to optimize yield and purity, including the use of catalytic agents to facilitate the reaction process.
Antibacterial and Antifungal Properties
Research has indicated that derivatives of 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. For example, a study synthesized several 1,3-dioxolane compounds and evaluated their efficacy against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The findings suggested that certain derivatives displayed promising antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus .
Compound | MIC against S. aureus (µg/mL) | MIC against C. albicans (µg/mL) |
---|---|---|
Compound 1 | 625 | 312.5 |
Compound 2 | 1250 | 156.25 |
Compound 3 | Not active | Active at 312.5 |
Inhibition of Viral Proteases
Another significant area of research involves the inhibition of viral proteases, particularly in the context of human rhinovirus (HRV). A study identified a derivative of 2,2-dimethyl-1,3-dioxolane that acts as an inhibitor of HRV 3C protease. This enzyme is critical for viral replication, making it a target for antiviral drug development. The compound demonstrated an IC50 value of approximately 2.50 µM against HRV 3C protease .
Case Studies
Case Study: Antiviral Activity
In a specific study focused on antiviral applications, researchers synthesized several derivatives of 2,2-dimethyl-1,3-dioxolane and screened them for activity against HRV. The lead compound showed promising results in inhibiting viral replication in vitro, suggesting potential for further development into therapeutic agents.
Case Study: Antifungal Efficacy
A separate investigation into antifungal properties revealed that multiple synthesized dioxolanes exhibited significant activity against Candida albicans, with one compound achieving an MIC value as low as 78.12 µg/mL. This highlights the potential for these compounds in treating fungal infections .
Properties
IUPAC Name |
2,2-diethyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-7(4-2)8-5-6-9-7/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMJEYFBPWSPHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289774 | |
Record name | 2,2-Diethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4362-57-6 | |
Record name | 1, 2,2-diethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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